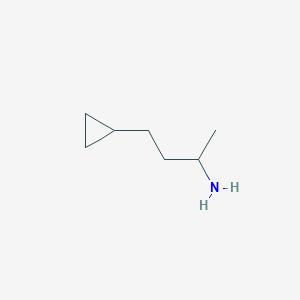

4-Cyclopropylbutan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-cyclopropylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(8)2-3-7-4-5-7/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPKQABTMNSWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Significance and Research Context of 4 Cyclopropylbutan 2 Amine

Role in Contemporary Chemical Research

In modern chemical research, particularly in medicinal chemistry and drug discovery, the cyclopropyl (B3062369) group is a highly valued structural motif. researchgate.netnih.goviris-biotech.de Its incorporation into molecules can significantly influence their biological activity and physicochemical properties. The unique electronic and steric characteristics of the cyclopropane (B1198618) ring, a three-membered carbocycle with significant ring strain, allow it to act as a versatile tool for molecular design. unl.ptmdpi.com

The presence of a cyclopropyl group can lead to:

Enhanced Potency and Target Binding: The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to more favorable and entropically advantageous binding to biological targets. iris-biotech.deunl.pt

Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com This can increase a drug's half-life and reduce the formation of reactive metabolites. hyphadiscovery.com For instance, replacing an N-ethyl group with an N-cyclopropyl group is a known strategy to block CYP450-mediated oxidation. iris-biotech.de

Modulation of Physicochemical Properties: The cyclopropyl moiety can alter a molecule's lipophilicity, pKa, and permeability. nih.goviris-biotech.de It is often used as a bioisostere for other groups like isopropyl, phenyl, or alkenes to fine-tune these properties for optimal drug performance. iris-biotech.denih.gov

The amine group in 4-Cyclopropylbutan-2-amine is also a key feature, as primary amines are fundamental building blocks in a vast array of biologically active compounds and serve as crucial intermediates in organic synthesis. longdom.orglibretexts.org The combination of the cyclopropyl ring and a primary amine, as seen in this compound, suggests its potential as a building block for novel therapeutic agents. The flexible butane (B89635) chain separating these two functional groups allows for various spatial orientations, which can be explored in structure-activity relationship (SAR) studies.

Historical Perspective of Related Cyclopropyl Amines in Academia

The academic exploration of cyclopropylamines has a rich history, with early research focusing on their synthesis and unique reactivity. The inherent strain of the cyclopropane ring, approximately 115 kJ/mol, has fascinated chemists for over a century, driving investigations into their chemical behavior. longdom.org

Historically, the synthesis of cyclopropylamines was a significant challenge. Early methods often involved multi-step sequences that were not always efficient for large-scale production. A notable historical method is the Hofmann rearrangement of cyclopropanecarboxamide. chemrxiv.org

A landmark in the application of cyclopropylamines was the discovery of Tranylcypromine (B92988) in the 1960s. researchgate.net This compound, a phenylcyclopropylamine, was found to be a potent monoamine oxidase (MAO) inhibitor and became an important antidepressant. longdom.orgresearchgate.net This discovery spurred significant academic and industrial research into the medicinal properties of cyclopropylamine (B47189) derivatives, establishing them as a valuable pharmacophore.

Over the decades, research has led to the development of more sophisticated and efficient synthetic methods for creating substituted cyclopropylamines, including:

The Kulinkovich-de Meijere reaction. chemrxiv.org

The Curtius rearrangement of cyclopropyl acyl azides. chemrxiv.org

Metal-catalyzed cyclopropanations. chemrxiv.org

These advancements have made a wide variety of cyclopropylamine building blocks accessible for research and development.

Conceptual Frameworks for Cyclopropyl Moiety Integration in Organic Synthesis

The integration of a cyclopropyl moiety into a molecule is a strategic decision in organic synthesis, guided by several conceptual frameworks. These strategies leverage the unique properties of the three-membered ring to achieve specific synthetic goals.

[2+1] Cycloaddition Reactions: This is a major class of reactions for forming the cyclopropane ring itself. It involves the addition of a one-carbon unit (a carbene or carbenoid) to a two-carbon unit (an alkene). Key examples include:

Simmons-Smith Reaction: This classic method uses a zinc-copper couple and diiodomethane (B129776) to stereospecifically cyclopropanate an alkene. sci-hub.sersc.org

Transition-Metal-Catalyzed Decomposition of Diazo Compounds: This allows for the generation of a carbene that can then add to an alkene. rsc.org

Michael-Initiated Ring Closure (MIRC): This involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. rsc.org

Intramolecular Cyclization: Another common strategy involves the 1,3-cyclization of a linear precursor. This can be achieved through various mechanisms, including intramolecular nucleophilic substitution, where a leaving group at the γ-position to an electron-withdrawing group is displaced. rsc.org

Use of Cyclopropyl-Containing Building Blocks: A highly practical approach is the use of pre-formed, simple cyclopropyl-containing molecules as building blocks in a larger synthesis. researchgate.net For a molecule like this compound, this would be the most direct conceptual approach, where it could be incorporated into a larger structure via reactions of its primary amine.

The table below summarizes some of the key synthetic strategies for forming cyclopropane rings.

| Synthetic Strategy | Description | Key Reagents/Conditions | Reference |

| Simmons-Smith Reaction | Cycloaddition of a carbenoid to an alkene. | Zn(Cu), CH₂I₂ | sci-hub.sersc.org |

| Corey-Chaykovsky Reaction | Reaction of an enone with dimethylsulfoxonium methylide. | (CH₃)₂SOCH₂, Base | ethz.chnih.gov |

| Kulinkovich Reaction | Titanium-mediated synthesis from esters. | Ti(O-i-Pr)₄, Grignard Reagent | chemrxiv.org |

| Michael-Initiated Ring Closure | Conjugate addition followed by intramolecular cyclization. | Nucleophile, Activated Alkene | rsc.org |

| Intramolecular SN2 Reaction | Cyclization of a substrate with an electron-withdrawing group and a γ-leaving group. | Base | rsc.org |

The structural motif of this compound, with its distinct functional groups, fits well within these established frameworks. It can be synthesized from cyclopropyl-containing precursors or used as a building block itself to introduce the valuable cyclopropylbutylamino substructure into more complex molecules of academic and potentially therapeutic interest.

Synthetic Methodologies for 4 Cyclopropylbutan 2 Amine and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation

The introduction of the amine functional group is a critical step in the synthesis of 4-cyclopropylbutan-2-amine. Several classical and modern organic reactions are employed to achieve this transformation efficiently.

Reductive Amination Approaches

Reductive amination, also known as reductive alkylation, is a widely utilized and versatile method for the synthesis of primary, secondary, and tertiary amines. wikipedia.orgharvard.edulibretexts.org This reaction involves the conversion of a carbonyl group (an aldehyde or a ketone) into an amine through an intermediate imine, which is then reduced. wikipedia.orglibretexts.orglibretexts.org The process can be carried out in a one-pot procedure where the carbonyl compound, the amine, and a reducing agent are combined. wikipedia.orgyoutube.com

The synthesis of this compound via this route would typically start from 4-cyclopropylbutan-2-one. This ketone reacts with an amine, such as ammonia (B1221849) for a primary amine, in a slightly acidic medium to form an imine intermediate. youtube.com This intermediate is subsequently reduced to the final amine product. libretexts.orgyoutube.com

Several reducing agents are suitable for this transformation, with their choice depending on the specific substrate and desired selectivity. masterorganicchemistry.com Common reducing agents include:

Sodium cyanoborohydride (NaBH3CN) : This reagent is particularly useful because it is selective for the reduction of the imine in the presence of the starting ketone, preventing the side reaction of ketone reduction. harvard.edumasterorganicchemistry.comcommonorganicchemistry.com It is stable in acidic conditions, which are often necessary for imine formation. wikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) : Another mild and selective reducing agent, often preferred due to its lower toxicity compared to cyanide-containing reagents. harvard.educommonorganicchemistry.comorganic-chemistry.org It is effective for a wide range of aldehydes and ketones. harvard.eduorganic-chemistry.org

Sodium borohydride (B1222165) (NaBH4) : While capable of reducing both imines and carbonyl groups, its use requires careful control of reaction conditions, often by forming the imine first before adding the reducing agent. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation : The use of hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) is a classic and effective method for reductive amination. wikipedia.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. The imine is then reduced by the hydride reagent or catalytic hydrogenation to yield the amine. wikipedia.orgyoutube.com

| Starting Material | Amine Source | Reducing Agent | Product |

| 4-Cyclopropylbutan-2-one | Ammonia | Sodium cyanoborohydride | This compound |

| 4-Cyclopropylbutan-2-one | Ethylamine | Sodium triacetoxyborohydride | N-ethyl-4-cyclopropylbutan-2-amine |

| Cyclopropylacetaldehyde | Methylamine (B109427) | Catalytic Hydrogenation (H2/Pd) | N-methyl-2-cyclopropylethanamine |

Nucleophilic Substitution Reactions of Amines

Nucleophilic substitution is a fundamental reaction in organic chemistry for forming new bonds, including the carbon-nitrogen bond. ucsb.edu In the context of synthesizing this compound analogues, this typically involves the reaction of an amine acting as a nucleophile with an alkyl halide or another substrate with a good leaving group. ucsb.eduucalgary.ca

A primary challenge in using direct alkylation of amines is the potential for overalkylation. nih.govyoutube.com The product of the initial reaction, a primary amine, is often more nucleophilic than the starting ammonia, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comchemguide.co.uk

To circumvent this issue, specialized methods have been developed. The Gabriel synthesis, for instance, provides a way to form primary amines selectively by using phthalimide (B116566) as an ammonia surrogate. libretexts.orgyoutube.comyoutube.com The phthalimide anion acts as the nucleophile, and subsequent hydrolysis or hydrazinolysis releases the desired primary amine. youtube.comyoutube.com

Another strategy involves the use of azide (B81097) anion (N3-) as a nucleophile to displace a leaving group, followed by reduction of the resulting alkyl azide to the primary amine. youtube.com

| Electrophile | Nucleophile | Product (after workup) |

| 2-Bromo-4-cyclopropylbutane | Ammonia | This compound (and overalkylation products) |

| 2-Bromo-4-cyclopropylbutane | Potassium Phthalimide | This compound |

| 2-Bromo-4-cyclopropylbutane | Sodium Azide | This compound |

Amide Reduction Pathways

The reduction of amides is a robust method for the synthesis of amines. masterorganicchemistry.com This transformation requires strong reducing agents due to the resonance stabilization of the amide carbonyl group. masterorganicchemistry.com Lithium aluminum hydride (LiAlH4) is the most common reagent for this purpose, capable of reducing primary, secondary, and tertiary amides to the corresponding amines. masterorganicchemistry.com

For the synthesis of this compound, the corresponding amide, 4-cyclopropylbutanamide, would be the starting material. Treatment with LiAlH4, followed by an aqueous workup, would yield the desired amine. masterorganicchemistry.com This method is particularly useful as it can be applied to a wide range of amide substrates, including cyclic amides (lactams) to produce cyclic amines. masterorganicchemistry.com

More recently, alternative and milder reducing systems have been developed, including various hydrosilane reagents in combination with metal catalysts. researchgate.netorganic-chemistry.org These newer methods can offer improved functional group tolerance. organic-chemistry.org

| Amide Substrate | Reducing Agent | Product |

| 4-Cyclopropylbutanamide | Lithium aluminum hydride (LiAlH4) | This compound |

| N-methyl-4-cyclopropylbutanamide | Lithium aluminum hydride (LiAlH4) | N-methyl-4-cyclopropylbutan-2-amine |

| 4-Cyclopropyl-N,N-dimethylbutanamide | Lithium aluminum hydride (LiAlH4) | N,N-dimethyl-4-cyclopropylbutan-2-amine |

Alkylation of Nitrogen Nucleophiles

The alkylation of nitrogen nucleophiles is a direct approach to forming C-N bonds. ucalgary.ca However, as mentioned previously, the direct alkylation of ammonia or primary amines with alkyl halides often leads to a mixture of products due to overalkylation. ucalgary.cayoutube.com The increasing nucleophilicity of the amine product as it becomes more alkylated is the primary reason for this lack of selectivity. nih.gov

To achieve selective monoalkylation, several strategies have been developed. One approach is to use a large excess of the starting amine to favor the mono-alkylated product statistically. Another is to employ protecting groups on the nitrogen to prevent further reaction after the initial alkylation.

The Gabriel synthesis and the use of azide anion, as discussed under nucleophilic substitution, are also effective methods that fall under the broader category of alkylating a nitrogen nucleophile in a controlled manner to produce primary amines. youtube.com For the synthesis of secondary or tertiary amines, reductive amination is often a more reliable and controlled alternative to direct alkylation. masterorganicchemistry.com

Cyclopropyl (B3062369) Ring Introduction and Manipulation

The cyclopropyl group is a key structural feature of this compound. Its introduction into the molecule can be achieved through various cyclopropanation reactions.

Kulinkovich Cyclopropanation and Related Methods

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction proceeds through a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org

A significant modification of this reaction, the Kulinkovich-de Meijere reaction, allows for the synthesis of cyclopropylamines directly from amides. organic-chemistry.orgacsgcipr.org This variant is particularly relevant for the synthesis of analogues of this compound. In this reaction, a Grignard reagent reacts with an N,N-dialkylamide in the presence of a stoichiometric amount of a titanium reagent to yield the corresponding cyclopropylamine (B47189). organic-chemistry.org

The mechanism involves the formation of a titanacyclopropane intermediate, which then reacts with the amide carbonyl. Unlike the reaction with esters, the intermediate oxatitanacyclopentane does not readily eliminate the dialkylamino group. Instead, it undergoes ring-opening and subsequent cyclization to form the cyclopropylamine product. organic-chemistry.org

Modifications of the Kulinkovich reaction also allow for the synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org These titanium-mediated cyclopropanation reactions provide a versatile and direct route to introduce the cyclopropylamine moiety into a variety of molecular scaffolds. acsgcipr.org

| Substrate | Reagent | Catalyst/Promoter | Product |

| Methyl 3-cyclopropylpropanoate | Ethylmagnesium bromide | Titanium(IV) isopropoxide | 1-(2-cyclopropylethyl)cyclopropanol |

| N,N-dimethyl-3-cyclopropylpropanamide | Ethylmagnesium bromide | Titanium(IV) isopropoxide | 1-(2-cyclopropylethyl)-N,N-dimethylcyclopropanamine |

| 3-Cyclopropylpropanenitrile | Ethylmagnesium bromide | Titanium(IV) isopropoxide / Lewis Acid | 1-(2-cyclopropylethyl)cyclopropanamine |

Cyclopropanation of Precursors

The synthesis of the cyclopropyl moiety is a critical step in forming this compound and its analogues. Classical and modern cyclopropanation methods are adapted to integrate the three-membered ring onto suitable precursor molecules. acs.org These methods often involve the reaction of an alkene with a carbene or carbenoid equivalent. masterorganicchemistry.comlibretexts.org

Common strategies for the cyclopropanation of alkene precursors include:

Simmons-Smith Reaction: This well-established method utilizes a carbenoid, typically iodomethylzinc iodide formed from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene. acs.orgwikipedia.org It is known for its reliability and functional group tolerance. Asymmetric variations of this reaction have also been developed to achieve enantioselectivity. wikipedia.org

Catalytic Reactions with Diazo Compounds: Transition metal catalysts, particularly those based on rhodium(II) and copper(I), are effective in decomposing diazo compounds to generate metal carbenes. acs.orgacs.org These intermediates then add to alkenes to form cyclopropanes. For instance, rhodium(II) catalysts can mediate the reaction between α-nitro-α-diazoesters and olefins to produce nitrocyclopropane (B1651597) carboxylates, which can be subsequently reduced to the corresponding amino esters. acs.orgresearchgate.net

Michael-Initiated Ring Closure (MIRC): This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the cyclopropane (B1198618) ring. acs.org

Kishner Cyclopropane Synthesis: This thermal route involves the decomposition of a pyrazoline, which is formed via a 1,3-dipolar cycloaddition of a diazo compound to an alkene. wikipedia.org From a green chemistry perspective, this method is advantageous as it can avoid metal catalysts and produces only nitrogen gas as a byproduct. wikipedia.org

The choice of method depends on the specific precursor, desired stereochemistry, and scale of the synthesis.

Table 1: Comparison of Selected Cyclopropanation Methods

| Method | Reagents | Key Features |

|---|---|---|

| Simmons-Smith Reaction | CH₂I₂ + Zn(Cu) | Forms a zinc carbenoid; reliable and tolerant of various functional groups. acs.orgwikipedia.org |

| Rh(II)-Catalyzed Reaction | Diazo compound (e.g., ethyl diazoacetate) + Rh₂(OAc)₄ | Highly efficient; allows for stereocontrol with chiral ligands. acs.orgorganic-chemistry.org |

| MIRC | Michael donor + Michael acceptor | Forms C-C bonds via conjugate addition followed by intramolecular substitution. acs.org |

Multi-Step Synthesis Design and Optimization

Modern optimization strategies often employ automated systems and flow chemistry to rapidly screen a wide range of reaction parameters. researchgate.net For a telescoped, multi-step synthesis where intermediates are not isolated, the interdependencies between reaction steps must be considered. researchgate.net For example, the optimization of a two-step continuous flow process for synthesizing cyclopropyl aminoketones involves adjusting parameters for both a photocyclization step and a subsequent tandem condensation/ring-contraction reaction. mpg.de

Key variables for optimization in a multi-step synthesis include:

Catalyst selection and loading: Identifying the most active and selective catalyst for each step.

Solvent effects: Choosing solvents that are effective for all steps in a telescoped process or easily removed between steps.

Temperature and pressure: Fine-tuning these parameters to maximize reaction rates and minimize side-product formation.

Reagent stoichiometry: Using optimal ratios of reactants to ensure complete conversion without wasteful excess.

The use of self-optimizing flow reactors, which use algorithms to explore reaction parameters, represents a significant advance in efficiently developing robust and high-yielding multi-step syntheses. researchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The amine at the C-2 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective methods to access single enantiomers is crucial, particularly for pharmaceutical applications where biological activity is often stereospecific. osi.lv

Several powerful strategies have been developed for the asymmetric synthesis of chiral amines and cyclopropane-containing molecules:

Catalytic Asymmetric Synthesis: Chiral catalysts can induce enantioselectivity in key bond-forming steps. For example, chiral rhodium(II) complexes are highly effective in the asymmetric cyclopropanation of alkenes with diazo compounds, yielding cyclopropyl esters with excellent enantiomeric and diastereomeric control. rsc.orgresearchgate.net These intermediates can then be converted to the desired chiral amines.

Chiral Auxiliaries: A chiral auxiliary, such as Ellman's N-tert-butanesulfinamide, can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. osi.lv For instance, the addition of an organometallic reagent to a chiral N-tert-butanesulfinyl imine or the diastereoselective reduction of a corresponding ketimine can produce chiral amines with high purity after removal of the auxiliary. osi.lvnih.gov

Substrate-Controlled Diastereoselective Reactions: In this approach, an existing stereocenter in the substrate directs the formation of a new stereocenter. An expedient synthesis of optically active cyclopropane β-amino acid derivatives has been achieved through a telescopic aza-Michael reaction where the addition of an amine to a chiral electrophilic alkylidenecyclopropane proceeds with complete diastereocontrol in favor of the trans product. nih.gov Tandem reactions that create multiple stereocenters in one pot, such as an asymmetric β-amino-vinylation of an aldehyde followed by a diastereoselective cyclopropanation, can generate complex structures like amino cyclopropyl carbinols with high stereoselectivity. nih.gov

Table 2: Overview of Stereoselective Synthesis Strategies

| Strategy | Method | Reagent/Catalyst | Stereochemical Outcome |

|---|---|---|---|

| Catalytic Asymmetry | Rhodium-catalyzed cyclopropanation | Chiral Rh(II) complexes (e.g., Rh₂((R)-BTPCP)₄) | High enantiomeric ratio (up to 99.5:0.5 er) and diastereoselectivity. rsc.org |

| Chiral Auxiliary | Reduction of sulfinyl ketimines | N-tert-butanesulfinamide auxiliary, L-Selectride® | High diastereoselectivity. nih.gov |

| Substrate Control | Aza-Michael Addition | Chiral cyclopropanone (B1606653) precursors | Complete diastereocontrol for trans products. nih.gov |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. rsc.orgbenthamdirect.com The goal is to minimize waste, reduce energy consumption, and use less hazardous materials. acs.org

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods like reductive amination and transition-metal-catalyzed cyclopropanations are generally superior to classical stoichiometric methods which generate significant waste. rsc.orgrsc.org

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. rsc.org The use of rhodium, copper, or biocatalysts for cyclopropanation and hydrogenation catalysts for reductive amination significantly reduces waste and improves efficiency. acs.orgnih.gov

Safer Solvents and Reagents: The selection of solvents and reagents should prioritize those with lower toxicity and environmental impact. For instance, while diazomethane (B1218177) is a useful reagent for cyclopropanation, it is highly toxic and explosive. masterorganicchemistry.com Greener alternatives or the use of in-situ generation methods are preferred. The Kishner synthesis, which produces only nitrogen gas as a byproduct, is considered a greener alternative to many other carbene-based methods. wikipedia.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy requirements. The development of highly active catalysts can enable reactions to proceed under milder conditions. Flow chemistry can also lead to improved energy efficiency and process safety. mpg.de

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable resources, such as biomass, as starting materials. rsc.org While specific routes from biomass to this compound may not be established, the development of methods to produce key intermediates from renewable sources is an active area of research. rsc.org

By systematically evaluating synthetic pathways using green metrics, chemists can identify and optimize routes that are not only efficient but also sustainable. gctlc.org

Chemical Reactivity and Mechanistic Studies of 4 Cyclopropylbutan 2 Amine

Reaction Kinetics and Thermodynamic Considerations

Detailed experimental and computational studies on the reaction kinetics and thermodynamics of 4-cyclopropylbutan-2-amine are not extensively available in publicly accessible scientific literature. General principles of chemical kinetics for primary amines suggest that the rate of its reactions would be influenced by factors such as temperature, pressure, solvent, and the concentration of reactants. For instance, in nucleophilic substitution reactions, the reaction rate would depend on the electrophile's nature and the steric hindrance around the amine group.

Thermodynamic considerations for reactions involving this compound would be governed by the change in enthalpy (ΔH) and entropy (ΔS) between reactants and products. The presence of the strained cyclopropyl (B3062369) ring is a significant feature. Reactions that lead to the opening of this ring are often thermodynamically favored due to the release of ring strain, which is estimated to be around 27.5 kcal/mol for an unsubstituted cyclopropane (B1198618).

Interactive Data Table: General Thermodynamic Data for Related Amine Reactions

| Parameter | Typical Value Range for Amine Reactions | Significance |

| ΔH (Enthalpy Change) | -20 to +20 kcal/mol | Negative values indicate exothermic reactions, while positive values indicate endothermic reactions. |

| ΔS (Entropy Change) | -30 to +30 cal/mol·K | Positive values suggest an increase in disorder, while negative values suggest a decrease. |

| ΔG (Gibbs Free Energy) | Varies | A negative value indicates a spontaneous reaction under the given conditions. |

Note: The data in this table represents typical values for reactions of amines and is for illustrative purposes only. Specific data for this compound is not available.

Investigation of Rearrangement Reactions

While specific studies on the rearrangement reactions of this compound are scarce, the broader class of cyclopropylamines is known to undergo various rearrangements, often initiated by the formation of a reactive intermediate at the nitrogen atom.

One common rearrangement involves the ring-opening of the cyclopropyl group. This can be triggered by oxidation of the amine to a radical cation, which then facilitates the cleavage of a C-C bond in the cyclopropane ring. This process can lead to the formation of homoallylic amine structures. organic-chemistry.org

Another potential rearrangement is the nih.govnih.gov-sigmatropic rearrangement, analogous to the Overman rearrangement, where an allylic system is involved. organic-chemistry.org For this compound, such a rearrangement would require prior functionalization to introduce the necessary allylic moiety.

Electrophilic and Nucleophilic Character of the Amine and Cyclopropyl Moieties

The chemical character of this compound is distinctly dualistic, featuring both nucleophilic and potentially electrophilic centers.

Nucleophilic Character: The primary amine group (-NH2) is the principal nucleophilic center of the molecule. masterorganicchemistry.comlibretexts.org The lone pair of electrons on the nitrogen atom can readily attack electrophilic species. The nucleophilicity of the amine is influenced by the electron-donating nature of the attached alkyl chain. Amines are well-established nucleophiles in a wide array of organic reactions, including alkylations, acylations, and additions to carbonyl compounds. msu.edu

Electrophilic Character: The cyclopropyl ring, while generally considered electron-rich, can exhibit electrophilic character under certain conditions. The high p-character of the C-C bonds in the cyclopropane ring allows it to interact with and be activated by electrophiles. Protonation or coordination to a Lewis acid can render the ring susceptible to nucleophilic attack, leading to ring-opening.

Furthermore, computational studies on related systems, such as the reaction between methylamine (B109427) and acetic acid, can help in understanding the distribution of electrophilic and nucleophilic sites within the molecule during a reaction. researchgate.net

Interactive Data Table: Predicted Reactivity of Moieties in this compound

| Moiety | Character | Potential Reactions |

| Amine Group (-NH2) | Nucleophilic | Alkylation, Acylation, Michael Addition, Imine formation |

| Cyclopropyl Ring | Potentially Electrophilic | Ring-opening upon activation by electrophiles or oxidation |

| Alkyl Chain | Generally Inert | Can participate in radical reactions under specific conditions |

Role of Intermediates in Reaction Pathways

The reaction pathways of this compound are expected to proceed through various transient intermediates, the nature of which dictates the final product distribution.

Ammonium (B1175870) Intermediates: In acid-catalyzed reactions, the amine group will be protonated to form an ammonium ion. This intermediate is generally non-nucleophilic and can influence the reactivity of the rest of the molecule.

Radical Cation Intermediates: One-electron oxidation of the amine nitrogen leads to the formation of a radical cation. This intermediate is key in initiating the ring-opening of the cyclopropyl group. The resulting distonic radical cation can then undergo further reactions, such as cyclization or reaction with other species in the medium.

Carbocation Intermediates: In the presence of strong acids or upon deamination, carbocationic intermediates can be formed. For example, deamination of 3-methyl-2-aminobutane has been shown to generate protonated cyclopropane intermediates. Similar intermediates could be envisaged for this compound, which could then undergo rearrangements and reactions with nucleophiles.

Derivatives and Structural Analogue Research of 4 Cyclopropylbutan 2 Amine

Design and Synthesis of Novel 4-Cyclopropylbutan-2-amine Derivatives

The design of novel derivatives of this compound involves targeted modifications of its core structure. These modifications are typically aimed at exploring the chemical space around the parent molecule to identify compounds with improved properties. The synthesis of these derivatives leverages established organic chemistry reactions that allow for precise alterations at specific positions of the molecule.

Key synthetic strategies include:

N-Functionalization: The primary amine group is a common site for modification. It can be functionalized through reactions such as N-alkylation, N-acylation, or reductive amination to introduce a wide variety of substituents. These modifications can alter the compound's polarity, basicity, and ability to form hydrogen bonds.

Cyclopropyl (B3062369) Ring Modification: Substituents can be introduced onto the cyclopropyl ring itself. This is often more synthetically challenging but can significantly impact the molecule's steric profile and electronic properties.

Alkyl Chain Alteration: The butan-2-amine backbone can be modified by changing the length of the alkyl chain, introducing branching, or incorporating unsaturation (double or triple bonds).

The synthesis of such derivatives often requires multi-step sequences and may involve the use of protecting groups to ensure regioselectivity. google.com Enantiomerically pure cyclopropane (B1198618) derivatives are also of significant interest, as different stereoisomers can exhibit vastly different biological activities. mdpi.com Methodologies for preparing chiral, enantioenriched cyclopropylamines are therefore crucial in this field. mdpi.com

| Modification Type | Derivative Structure Example | Potential Rationale |

|---|---|---|

| N-Acetylation | N-(4-cyclopropylbutan-2-yl)acetamide | Introduce a neutral amide group to alter hydrogen bonding capacity. |

| N-Benzylation | N-benzyl-4-cyclopropylbutan-2-amine | Introduce a bulky, aromatic substituent to probe steric tolerance at the binding site. |

| Chain Extension | 5-cyclopropylpentan-2-amine | Evaluate the effect of distance between the amine and cyclopropyl groups. |

| Cyclopropyl Substitution | 4-(1-methylcyclopropyl)butan-2-amine | Increase lipophilicity and steric bulk on the cyclopropyl moiety. |

Structure-Activity Relationship (SAR) Studies on Functionalized Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. dntb.gov.uaresearchgate.net For analogues of this compound, SAR studies involve synthesizing a series of related compounds and evaluating their activity in relevant biological assays. The goal is to build a comprehensive picture of the "pharmacophore"—the key spatial and electronic features required for biological interaction. nih.gov

Key findings from SAR studies on cyclopropylamine-containing compounds often highlight the importance of:

The Cyclopropyl Group: This group often serves as a lipophilic, conformationally restricted bioisostere. researchgate.net Its rigidity can lock the molecule into a bioactive conformation, leading to higher affinity for a target receptor. The orientation and substitution of the cyclopropyl ring can be critical for activity.

The Amine Group: The basicity and hydrogen-bonding capability of the amine are typically crucial for interaction with biological targets, such as forming salt bridges with acidic residues in a protein's active site.

Stereochemistry: The stereocenters at the 2-position of the butane (B89635) chain and on the cyclopropyl ring (if substituted) mean that different stereoisomers can have markedly different potencies and selectivities.

Substituent Effects: The nature, size, and position of any substituents on the molecule can dramatically influence its activity by affecting its binding affinity, selectivity, and pharmacokinetic properties. mdpi.com

| Structural Modification | Hypothetical Impact on Activity | Rationale |

|---|---|---|

| Small alkyl substitution on the amine (e.g., N-methyl) | May increase or decrease potency | Alters basicity and steric profile; may improve membrane permeability. |

| Large, bulky substitution on the amine (e.g., N-phenyl) | Likely to decrease potency | May cause steric hindrance at the binding site, preventing optimal interaction. |

| Introduction of a polar group (e.g., hydroxyl) on the alkyl chain | Potency may decrease, but selectivity could change | Increases polarity, which can affect cell penetration and introduce new hydrogen bonding interactions. |

| Replacing the cyclopropyl group with a larger cycloalkane (e.g., cyclopentyl) | Activity is often reduced | Highlights the unique conformational and electronic contribution of the cyclopropyl ring. |

Heterocyclic Systems Incorporating Cyclopropylamine (B47189) Fragments

A common strategy in drug design is the incorporation of pharmacologically active fragments into heterocyclic scaffolds. nih.gov Heterocycles (rings containing atoms of at least two different elements) are prevalent in approved drugs and can impart favorable physicochemical and pharmacokinetic properties. nih.gov The this compound moiety can be integrated into various heterocyclic systems, such as thiazole, pyrimidine, or benzothiazole, to create novel chemical entities.

This approach can be used to:

Position the Pharmacophore: The heterocyclic ring acts as a scaffold to hold the cyclopropylamine fragment in a specific orientation for optimal target interaction.

Introduce New Interaction Points: The heterocycle itself can form additional interactions (e.g., hydrogen bonds, π-stacking) with the biological target, potentially increasing affinity and selectivity. nih.gov

For example, the amine group of this compound could be used to form a bond with a reactive site on a pre-formed heterocyclic ring, such as a halogenated pyrimidine, in a nucleophilic aromatic substitution reaction.

| Heterocycle | Example Structure | Synthetic Rationale |

|---|---|---|

| Pyrimidine | 2-((4-cyclopropylbutan-2-yl)amino)pyrimidine | Reaction of this compound with 2-chloropyrimidine. |

| Thiazole | N-(4-cyclopropylbutan-2-yl)thiazol-2-amine | Condensation reactions involving the amine and a thiazole precursor. |

| Benzothiazole | N-(4-cyclopropylbutan-2-yl)benzo[d]thiazol-2-amine | Nucleophilic substitution on 2-chlorobenzothiazole. researchgate.net |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry used to optimize lead compounds or to discover novel chemical series with similar biological activity but different core structures. researchgate.netnih.govnih.gov

Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of maintaining or improving biological activity while optimizing other properties like metabolic stability or synthetic accessibility. researchgate.netrsc.org In the context of this compound, the cyclopropyl ring itself is often considered a bioisostere for other groups, like a gem-dimethyl or a vinyl group. Conversely, it could be replaced by other small, strained rings (e.g., cyclobutane) or non-classical isosteres to probe the structural requirements at that position.

Scaffold Hopping: This is a more drastic approach where the central core or "scaffold" of the molecule is replaced with a structurally different scaffold, while aiming to maintain the 3D orientation of the key functional groups (the pharmacophore). researchgate.netnih.gov For this compound, a scaffold hop might involve replacing the flexible butane chain with a more rigid cyclic system (e.g., a piperidine or cyclohexane ring) that positions the amine and cyclopropyl-like substituent in a similar spatial arrangement. This strategy is valuable for escaping patent-protected chemical space and discovering novel chemotypes. researchgate.net

| Original Fragment | Bioisosteric Replacement | Rationale |

|---|---|---|

| Cyclopropyl | Cyclobutyl | Slightly larger, less strained ring; explores steric limits. |

| Cyclopropyl | tert-Butyl | Acyclic, lipophilic group with a different conformational profile. |

| Amine (-NH2) | Hydroxyl (-OH) | Different hydrogen bonding donor/acceptor profile; removes basicity. |

| Amine (-NH2) | Methylamine (B109427) (-NHCH3) | Classical isostere, slightly alters basicity and steric bulk. |

Biological and Pharmacological Investigations of 4 Cyclopropylbutan 2 Amine and Its Derivatives

Medicinal Chemistry Applications as a Building Block

The cyclopropyl (B3062369) moiety is a well-regarded feature in drug design, known for imparting favorable pharmacological properties. longdom.org The strained three-membered ring of the cyclopropyl group can influence molecular conformation and electronic properties, often leading to enhanced potency and metabolic stability of drug candidates. 4-Cyclopropylbutan-2-amine, with its primary amine and cyclopropyl functionalities, serves as a versatile starting material for the synthesis of a diverse range of more complex molecules. longdom.org

Medicinal chemists utilize this compound as a scaffold to construct novel compounds with potential therapeutic activities. The primary amine group provides a convenient handle for a variety of chemical transformations, allowing for the introduction of different pharmacophores and the exploration of structure-activity relationships (SAR). This adaptability makes it a valuable component in the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Exploration of Pharmacological Targets

The derivatives of this compound have been investigated for their potential to interact with a range of biological targets, including enzymes, receptors, and ion channels.

Enzyme Inhibition Studies

The ability of small molecules to inhibit specific enzymes is a cornerstone of modern pharmacology. While direct studies on this compound's inhibitory effects on β-Glucuronidase, Kinases, and Thymidylate Synthase are not extensively documented in publicly available literature, the broader class of cyclopropylamines has been shown to interact with enzyme systems.

One notable area of investigation for cyclopropylamines is their interaction with Cytochrome P450 (CYP450) enzymes. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions. Some cyclopropylamine (B47189) derivatives have been identified as mechanism-based inhibitors of CYP450 isoforms. This inhibition often involves the metabolic activation of the cyclopropylamine moiety by the CYP450 enzyme, leading to a reactive intermediate that covalently binds to the enzyme, thereby irreversibly inactivating it. This property, while a potential liability in drug development, can also be harnessed for therapeutic benefit in specific contexts.

Receptor Modulation Investigations

The interaction of small molecules with cellular receptors is fundamental to many physiological processes and is a primary focus of drug discovery. Investigations into the modulation of the 5-hydroxytryptamine 2A receptor (5-HT2AR) by derivatives of this compound are of particular interest due to the receptor's involvement in a variety of neurological and psychiatric conditions. While specific data on this compound derivatives is limited, the broader class of aminocyclopropanes has been explored for their activity at serotonin (B10506) receptors. The rigid structure of the cyclopropyl group can help to orient the molecule within the receptor's binding pocket, potentially leading to high-affinity interactions.

Ion Channel Interactions

Ion channels, which control the flow of ions across cell membranes, are critical targets for a wide range of drugs. The potential interaction of cyclopropyl-containing compounds with the Ryanodine Receptor Type 2 (RyR2) and the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a) has been a subject of research. These two proteins are key regulators of intracellular calcium levels, which are vital for cardiac muscle function. Although not directly involving this compound, studies on other cyclopropyl derivatives, such as those containing a cyclopropanol (B106826) group, have shown that the cyclopropyl motif can contribute to the stabilization of RyR2 channels and the activation of SERCA2a. These findings suggest that the incorporation of a cyclopropyl group, as seen in this compound, could be a viable strategy for developing novel modulators of these important ion channels.

Antimicrobial Activity Assessments

The rise of antibiotic resistance has created an urgent need for the discovery of new antimicrobial agents. The unique structural characteristics of cyclopropane-containing molecules have made them attractive candidates in this area of research.

Antibacterial Efficacy

For instance, a series of amide derivatives incorporating a cyclopropane (B1198618) moiety were tested against Gram-positive and Gram-negative bacteria. The results of these studies have been compiled in the following data table.

| Compound Derivative | Bacterial Strain | Activity (MIC80 in μg/mL) |

|---|---|---|

| 2-(2-Bromophenyl)-N-cyclopentylcyclopropane-1-carboxamide | Staphylococcus aureus | >128 |

| 2-(2-Bromophenyl)-N-cyclopentylcyclopropane-1-carboxamide | Escherichia coli | >128 |

| 2-(4-Methoxyphenyl)-N-(o-tolyl)cyclopropane-1-carboxamide | Staphylococcus aureus | >128 |

| 2-(4-Methoxyphenyl)-N-(o-tolyl)cyclopropane-1-carboxamide | Escherichia coli | >128 |

These findings, although not demonstrating high potency for the tested derivatives, underscore the ongoing interest in cyclopropane-containing compounds as a source of new antibacterial agents. mdpi.com Further structural modifications of the this compound scaffold may lead to the discovery of derivatives with enhanced antibacterial efficacy.

Antifungal Properties

The cyclopropane ring is a structural motif present in various natural and synthetic compounds exhibiting a range of biological activities, including antifungal properties. In agriculture, for instance, derivatives of cyclopropylamine are utilized in the formulation of fungicides to protect crops.

Recent research has focused on designing and synthesizing novel amide derivatives containing a cyclopropane ring to evaluate their in vitro antifungal activity. In one such study, a series of fifty-three cyclopropane-containing amide derivatives were synthesized and tested against several pathogens, including the fungus Candida albicans. The bioassay results indicated that several of these compounds exhibited moderate to excellent antifungal activity. Specifically, three compounds were identified as being particularly sensitive to Candida albicans, demonstrating a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. Molecular docking studies suggested that these compounds may exert their antifungal effect by binding to the potential drug target CYP51 protein, which is crucial for fungal cell membrane synthesis.

**Table 1: Antifungal Activity of Selected Cyclopropane Amide Derivatives against *Candida albicans***

| Compound ID | Chemical Name | Antifungal Activity (MIC80, μg/mL) | Docking Score (kcal/mol) with CYP51 |

|---|---|---|---|

| F8 | Data Not Available | 16 | -6.087 |

| F24 | 2-(4-Methoxyphenyl)-N-(o-tolyl)cyclopropane-1-carboxamide | 16 | -6.526 |

| F42 | Data Not Available | 16 | -6.874 |

Antitubercular Activity

Tuberculosis remains a significant global health challenge, necessitating the discovery of new classes of molecules to combat drug-resistant strains. Derivatives containing a cyclopropyl group have been investigated as potential anti-tubercular agents. Although specific studies on this compound derivatives are not prominent, research on related structures has shown promise. For example, certain cinnamic acid-based molecules coupled with alkyl groups have demonstrated activity against Mycobacterium tuberculosis. The inclusion of the cyclopropyl moiety is a strategy being explored by medicinal chemists to develop novel therapeutic agents against this infectious disease.

Antiviral Potency

The cyclopropylamine structure is considered a valuable precursor in the synthesis of various antiviral drugs. The unique structural properties of the cyclopropane ring have led researchers to incorporate it into nucleoside analogues to investigate their potential as antiviral agents.

In one study, novel exomethylene cyclopropyl nucleosides were synthesized and evaluated for activity against a panel of viruses, including Herpes Simplex Virus (HSV-1, HSV-2), Human Cytomegalovirus (HCMV), Human Immunodeficiency Virus (HIV-1, HIV-2), and Hepatitis B Virus (HBV). However, these specific nucleosides did not exhibit significant antiviral activity at concentrations up to 100 μM. Another study synthesized novel phenyl-branched cyclopropyl nucleosides and their phosphonate (B1237965) analogues. These compounds were also tested against viruses such as HIV-1, HSV-1, HSV-2, and HCMV, though significant inhibitory action was not reported.

While these specific examples did not yield potent drug candidates, the general principle of using the cyclopropane scaffold continues to be an area of interest in the development of new antiviral therapies.

Anti-inflammatory and Analgesic Research

The investigation of cyclopropylamine derivatives for anti-inflammatory and analgesic properties is an emerging area. While direct evidence on this compound derivatives is scarce, the broader class of amine derivatives has been a source of compounds with these activities. For example, cryptolepine, an indole (B1671886) alkaloid, has demonstrated significant dose-dependent inhibition of carrageenan-induced rat paw edema and analgesic activity in mice. Although structurally different, this highlights the potential of amine-containing compounds in inflammation and pain research. Future studies may explore the incorporation of the cyclopropyl moiety to modulate these biological activities.

Anticancer and Antitumor Studies

The cyclopropylamine moiety is a valuable building block in the design of novel anticancer agents. Its incorporation into larger molecules can influence their binding to biological targets and improve pharmacological profiles.

A recent study focused on the design and synthesis of a series of eighteen cyclopropylamine-containing cyanopyrimidine derivatives as potential inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. Several of these compounds emerged as potent anticancer agents when evaluated against a panel of 60 cancer cell lines. Further testing confirmed their activity against specific cancer cell lines (MOLT-4, A549, and HCT-116) and showed they were less toxic to normal cell lines. The most potent compounds also displayed significant LSD1 inhibitory activity.

Table 2: Anticancer and LSD1 Inhibitory Activity of Selected Cyclopropylamine-Containing Cyanopyrimidines

| Compound ID | Description | LSD1 Inhibitory Activity (IC50, µM) | Noted Anticancer Activity |

|---|---|---|---|

| VIIb | Derivative with n-propyl-thio group | 2.25 | Potent activity against 60 cancer cell lines |

| VIIi | Derivative with isopropyl-thio group | 1.80 | Potent activity against 60 cancer cell lines |

| VIIm | Derivative with specific phenyl substitutions | 6.08 | Potent activity against 60 cancer cell lines |

Investigation into Other Bioactive Properties (e.g., Anticonvulsant, Antidepressant, Antimalarial)

Derivatives of cyclopropylamine have been explored for a range of other bioactivities, demonstrating the versatility of this chemical scaffold.

Anticonvulsant Activity : Researchers have synthesized and evaluated series of cyclopropane derivatives for anticonvulsant properties. In one study, tetramethylcyclopropanecarboxamide derivatives were tested in mouse models of seizures. The most potent compound, N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide, showed a high level of efficacy and a wide safety margin, making it a potential candidate for a new antiepileptic drug.

Antidepressant Activity : The cyclopropylamine structure is a core component of the well-known monoamine oxidase inhibitor (MAOI) tranylcypromine (B92988), which is used as an antidepressant. This demonstrates the utility of the cyclopropylamine moiety in modulating neurotransmitter activity. The structural relationship between mescaline and tranylcypromine has also inspired the synthesis of related compounds like 3,4,5-Trimethoxytranylcypromine for neurological research.

Antimalarial Activity : Several studies have identified compounds containing a cyclopropyl group as potent antimalarial agents. A series of cyclopropyl carboxamides were found to be highly potent in vitro inhibitors of Plasmodium falciparum, the parasite that causes malaria. Subsequent research confirmed that this class of compounds targets the parasite's mitochondrial protein, cytochrome b. Another study on asymmetric trisalkylamine cyclopropenium derivatives also reported considerable antimalarial activity with low in vitro toxicity.

Computational Chemistry and in Silico Studies of 4 Cyclopropylbutan 2 Amine

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Cyclopropylbutan-2-amine, molecular docking studies would be instrumental in identifying potential biological targets. This process involves computationally placing the 3D structure of this compound into the binding site of a macromolecular target, such as a protein or enzyme.

The primary goal of molecular docking is to calculate the binding affinity and predict the binding mode of the ligand. A high binding affinity suggests a strong interaction between this compound and the target, which is often a prerequisite for biological activity. The docking results can reveal crucial ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For instance, docking studies could indicate that the amine group of this compound forms a hydrogen bond with a specific amino acid residue in the active site of an enzyme. japer.in

An illustrative data table for potential molecular docking results is presented below. Please note that this data is hypothetical and serves to demonstrate the type of information that would be generated from such a study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Monoamine Oxidase A | -7.2 | Tyr407, Phe208 | Hydrogen Bond, Hydrophobic |

| Dopamine Transporter | -6.8 | Asp79, Ser149 | Hydrogen Bond, Electrostatic |

| Sigma-1 Receptor | -8.1 | Glu172, Trp164 | Hydrogen Bond, Pi-Cation |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of a molecule. These methods, based on the principles of quantum mechanics, can be used to determine a wide range of molecular properties for this compound, such as its optimized geometry, charge distribution, and molecular orbital energies.

Techniques like Density Functional Theory (DFT) are commonly employed to perform these calculations. The results of such analyses can help in understanding the molecule's reactivity and stability. For example, the distribution of electron density can indicate which parts of the this compound molecule are more likely to engage in chemical reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate or accept electrons, respectively.

A hypothetical table summarizing the results of quantum chemical calculations for this compound is shown below.

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 1.5 D |

Conformation Analysis and Conformational Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound, with its flexible butyl chain and cyclopropyl (B3062369) group, can adopt multiple conformations. Conformation analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

Computational methods can be used to explore the conformational landscape of this compound to identify the most stable, low-energy conformations. This is typically achieved by systematically rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformation. The results are often visualized as a potential energy surface, which highlights the energy minima corresponding to stable conformers. Understanding the preferred conformations is crucial as it can dictate how the molecule fits into a binding site of a biological target.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By modeling the reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies associated with each step. This information is invaluable for understanding how the molecule is synthesized or how it might be metabolized in a biological system.

For example, if this compound were to be synthesized via a reductive amination reaction, computational modeling could be used to study the different possible reaction pathways and identify the most energetically favorable route. This can aid in optimizing reaction conditions to improve yield and reduce byproducts.

Prediction of Biological Activity and ADME Properties

In silico methods are widely used in the early stages of drug discovery to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. cambridgemedchemconsulting.com These predictions help in prioritizing which compounds should be synthesized and tested in the laboratory.

Various computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the biological activity of this compound based on its chemical structure. researchgate.net These models are built using datasets of compounds with known activities and can predict whether a new compound is likely to be active.

Similarly, a range of computational tools are available to predict ADME properties. researchgate.net These tools can estimate parameters such as solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net Having an early indication of a compound's ADME profile is crucial, as poor pharmacokinetic properties are a major cause of drug failure. cambridgemedchemconsulting.com

A summary of predicted ADME properties for this compound is hypothetically presented in the table below.

| ADME Property | Predicted Value/Classification |

| Aqueous Solubility | Moderate |

| Caco-2 Permeability | High |

| P-glycoprotein Substrate | Yes |

| CYP2D6 Inhibition | Unlikely |

| Human Oral Absorption | >80% |

Rational Drug Design Utilizing Computational Approaches

Rational drug design aims to create new molecules with a specific biological activity based on a detailed understanding of the biological target. scispace.com Computational approaches are at the heart of rational drug design. geneonline.com If this compound were identified as a hit compound with some desirable activity, computational methods could be used to design new analogs with improved properties.

For example, if molecular docking studies revealed the binding mode of this compound to its target, this information could be used to design modifications to the molecule that would enhance its binding affinity. This could involve adding or modifying functional groups to create additional favorable interactions with the target protein. This iterative process of computational design, followed by synthesis and testing, can significantly accelerate the development of new and more effective therapeutic agents.

Advanced Spectroscopic and Analytical Characterization for Research on 4 Cyclopropylbutan 2 Amine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, HREI-MS, GC-MS, LC-MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of 4-cyclopropylbutan-2-amine. The molecular formula of this compound is C₇H₁₅N, which corresponds to a monoisotopic mass of approximately 113.1204 Da. uni.lu

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecular ion ([M]⁺˙) is expected to be observed, although it may be of low intensity for aliphatic amines. The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.commiamioh.edu For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between C2 and C3, leading to the formation of a resonance-stabilized iminium ion at m/z 44 (CH₃CH=NH₂⁺) and a cyclopropylethyl radical. This is often a dominant fragmentation pathway for primary amines.

Cleavage of the bond between C1 and C2, resulting in the loss of a methyl radical (•CH₃) to form an ion at m/z 98.

Another potential fragmentation is the loss of the cyclopropyl (B3062369) group.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are invaluable for the analysis of this compound in complex mixtures. GC-MS is well-suited for volatile amines, while LC-MS can be employed for less volatile derivatives or when thermal degradation is a concern. acs.orgcore.ac.uk

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 113 | [C₇H₁₅N]⁺˙ | Molecular Ion |

| 98 | [M - CH₃]⁺ | α-cleavage (loss of methyl radical) |

| 44 | [CH₃CH=NH₂]⁺ | α-cleavage (loss of cyclopropylethyl radical) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is expected to exhibit characteristic absorption bands for the N-H and C-H bonds.

N-H Stretching: As a primary amine, two distinct N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes of the -NH₂ group.

N-H Bending: An N-H bending (scissoring) vibration is anticipated to appear in the range of 1590-1650 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the aliphatic and cyclopropyl groups will be observed just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring may show slightly higher frequency absorptions compared to the acyclic alkyl C-H bonds.

C-N Stretching: The C-N stretching vibration for an aliphatic amine typically appears in the 1000-1250 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amine) | 3300 - 3500 | Stretching (asymmetric and symmetric) |

| N-H (Amine) | 1590 - 1650 | Bending (scissoring) |

| C-H (Aliphatic/Cyclopropyl) | 2850 - 3050 | Stretching |

| C-N (Amine) | 1000 - 1250 | Stretching |

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC, Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of potential stereoisomers.

Thin-Layer Chromatography (TLC): TLC can be used as a simple and rapid method for monitoring reaction progress and for a preliminary assessment of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantitative analysis of purity. Due to the lack of a strong UV chromophore in this compound, derivatization with a UV-active agent or the use of a detector such as an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be necessary for sensitive detection.

Chiral HPLC: Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for the separation and quantification of these enantiomers. mdpi.comnih.gov Various types of CSPs, such as those based on cyclodextrins or crown ethers, have been shown to be effective for the resolution of chiral amines. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is applicable to crystalline materials. As this compound is likely a liquid at room temperature, X-ray diffraction studies would require the formation of a suitable crystalline salt or derivative. To date, no public crystal structure data for this compound or its simple salts are available.

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) can be used to investigate the oxidation behavior of this compound. The electrochemical oxidation of aliphatic amines has been studied, and it is generally an irreversible process that occurs at a positive potential. nih.govnih.govrsc.org The oxidation potential is dependent on the structure of the amine, with primary amines typically being more difficult to oxidize than secondary or tertiary amines. researchgate.net

In cyclic voltammetry, this compound is expected to show an irreversible oxidation peak. The mechanism of oxidation likely involves the initial formation of a radical cation, which can then undergo further reactions. acs.orgacs.org The exact peak potential would depend on the experimental conditions, including the electrode material, solvent, and supporting electrolyte. Studies on other primary aliphatic amines have shown that their direct electrochemical oxidation can sometimes lead to electrode passivation due to the formation of polymeric films on the electrode surface. nih.gov

Spectroscopic Investigations for Conjugation and Aromaticity

Standard UV-Vis spectroscopy is generally not informative for a saturated aliphatic amine like this compound, as it lacks a chromophore that absorbs in the typical UV-Vis range (200-800 nm).

The cyclopropyl group is known to have some "double-bond character" and can participate in conjugation with adjacent π-systems, which can be studied by UV-Vis spectroscopy. stackexchange.com However, in this compound, the cyclopropyl group is attached to a saturated alkyl chain and is not in conjugation with any π-electron system. Therefore, significant electronic conjugation or aromaticity is not a feature of this molecule, and spectroscopic investigations for these properties are not particularly relevant.

Patent Landscape and Intellectual Property in 4 Cyclopropylbutan 2 Amine Research

Analysis of Patented Synthetic Routes

Patented synthetic methodologies for cyclopropylamines often focus on the construction of the cyclopropane (B1198618) ring and the introduction of the amine functionality. While no patents explicitly detail the synthesis of 4-Cyclopropylbutan-2-amine, several patented routes for analogous cyclopropylalkylamines provide insights into potential manufacturing processes.

One common approach involves the use of gamma-butyrolactone (B3396035) as a starting material. U.S. Patent 4,590,292 describes a process for manufacturing cyclopropylamine (B47189) from gamma-butyrolactone, which involves cleavage of the lactone, esterification, cyclization to a cyclopropanecarboxylate (B1236923) ester, amidation to cyclopropanecarboxamide, and finally a Hofmann rearrangement to yield cyclopropylamine. This foundational chemistry could be adapted to produce this compound through the use of appropriately substituted precursors.

Another patented strategy for preparing cyclopropylmethyl alkyl amines is detailed in U.S. Patent 3,847,985. This process starts with an allylic chloride, which undergoes a series of reactions including hydrobromination, cyanation, and cyclization to form a cyclopropyl (B3062369) cyanide. Subsequent reduction and alkylation steps yield the final cyclopropylmethyl alkyl amine. This route highlights a modular approach that could potentially be tailored for the synthesis of this compound.

More recent patent literature focuses on developing more efficient and stereoselective methods for cyclopropanation and amination. For instance, a patent application (AU2021404731B2) discloses a synthesis method for cyclopropyl-containing chiral amine hydrochlorides starting from cyclopropanecarboxaldehyde, involving condensation, alkylation, debenzylation, and chiral resolution.

Table 1: Patented Synthetic Strategies for Cyclopropylamines

| Patent Number | Starting Material | Key Steps | Potential Relevance to this compound |

|---|---|---|---|

| US4590292A | gamma-Butyrolactone | Lactone cleavage, esterification, cyclization, amidation, Hofmann rearrangement | Provides a foundational route from a simple starting material. |

| US3847985A | Allylic chloride | Hydrobromination, cyanation, cyclization, reduction, alkylation | A modular approach adaptable for building the target structure. |

Therapeutic Applications Covered in Patents

The therapeutic potential of compounds containing the cyclopropylamine motif is extensively documented in the patent literature, spanning a wide range of diseases. While no patents specifically name this compound as a therapeutic agent, the applications of its structural analogs suggest potential areas of interest.

One significant area is in the treatment of cancer. U.S. Patent 8,853,408 claims novel cyclopropylamines as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. The patent covers a broad genus of cyclopropylamine derivatives for use in cancer therapy.

Another therapeutic field is cardiovascular disease. U.S. Patent 3,988,464 discloses cyclopropylamines as pharmaceuticals with effects on the cardiovascular system, particularly as anti-hypertensive drugs.

Furthermore, substituted cyclopropyl compounds have been patented for the treatment of metabolic disorders. International patent application WO2011019538A1 describes a class of substituted cyclopropyl compounds as agonists of the G-protein coupled receptor GPR-119, with potential utility in treating type 2 diabetes.

Table 2: Patented Therapeutic Applications of Cyclopropylamine Derivatives

| Patent Number | Therapeutic Area | Mechanism of Action |

|---|---|---|

| US8853408B2 | Oncology | LSD1 Inhibition |

| US3988464A | Cardiovascular | Antihypertensive |

Cyclopropylamine Derivatives as Patented Chemical Intermediates

The utility of cyclopropylamines as key building blocks in the synthesis of more complex molecules is a well-established theme in the patent literature. Their unique structural and electronic properties make them valuable intermediates in the production of pharmaceuticals and agrochemicals.

Patents frequently claim cyclopropylamine derivatives as crucial intermediates. For example, cyclopropylamine is a key intermediate in the synthesis of 6-cyclopropylamino-2-chloro-s-triazine herbicides and the ectoparasiticide cyromazine. This highlights the commercial importance of cyclopropylamines in the agrochemical sector.

In the pharmaceutical industry, cyclopropylamines are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). Their incorporation can lead to improved potency, metabolic stability, and other desirable pharmacokinetic properties. The patent literature includes claims for cyclopropylamine derivatives as intermediates in the synthesis of a wide array of therapeutic agents, although, again, this compound is not specifically mentioned.

Emerging Patent Trends in Cyclopropyl Compound Development

Recent patent trends in the field of cyclopropyl compounds indicate a sustained and growing interest in this structural motif. Key emerging trends include the development of novel and more efficient cyclopropanation methods and the expansion of their applications in medicinal chemistry.

There is a clear trend towards the development of catalytic and asymmetric cyclopropanation reactions. These methods aim to produce chiral cyclopropane-containing molecules with high enantiomeric purity, which is crucial for the development of modern pharmaceuticals. Patents in this area often focus on new catalyst systems that are more efficient, selective, and environmentally friendly.

Another significant trend is the increasing use of the cyclopropyl group as a "bioisostere" for other chemical groups in drug design. The cyclopropyl ring can mimic the properties of a double bond or a gem-dimethyl group, while offering advantages in terms of metabolic stability and conformational rigidity. This has led to a surge in patent applications for new chemical entities containing cyclopropane rings across various therapeutic areas.

Furthermore, there is a growing interest in the use of functionalized cyclopropanes as versatile building blocks for diversity-oriented synthesis. This approach allows for the rapid generation of large libraries of complex molecules for high-throughput screening, accelerating the drug discovery process. The patenting of these novel building blocks and the libraries derived from them is an active area of research and development.

Future Directions and Emerging Research Avenues for 4 Cyclopropylbutan 2 Amine

Development of Novel Therapeutic Agents

Chiral amines are fundamental structural motifs in a vast number of pharmaceuticals, with estimates suggesting they are present in 40-45% of small-molecule drugs. The 4-cyclopropylbutan-2-amine scaffold, containing both a chiral amine and a cyclopropyl (B3062369) ring, is a promising starting point for the design of new therapeutic agents. The cyclopropyl group is often used in medicinal chemistry to improve metabolic stability, binding affinity, and potency.

Future research will likely focus on synthesizing derivatives of this compound to explore their potential as bioactive molecules. An illustrative example from existing research involves a structurally similar compound, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, which has been identified as a potent and orally bioavailable Corticotropin-Releasing Factor-1 (CRF1) receptor antagonist with potential applications in treating anxiety. This highlights the potential for cyclopropyl-containing amine structures to interact with significant biological targets. The development of a library of derivatives based on the this compound core could lead to the discovery of new drugs for a range of diseases.

Application in Materials Science and Polymer Chemistry

The primary amine group in this compound makes it a valuable monomer for step-growth polymerization. This process involves the reaction between functional groups of monomers to build polymer chains. Consequently, this compound could be used to synthesize novel polyamides and polyimines. The incorporation of the cyclopropyl moiety into the polymer backbone is an area of particular interest, as it could impart unique properties to the resulting materials, such as increased rigidity, altered thermal stability, and modified solubility.

Furthermore, the amine functionality allows for its use in modifying the surfaces of existing polymers and materials. Through techniques like "click chemistry," which enables efficient and specific chemical transformations, the molecule could be grafted onto surfaces to alter their properties, for instance, to improve biocompatibility or to attach other functional molecules. Future research could explore the synthesis of block copolymers using this compound to create self-assembling nanostructures for applications in drug delivery or nanotechnology.

Catalytic and Asymmetric Synthesis Innovations